(Rac)-AZD8186

Description

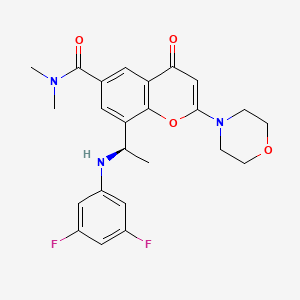

Structure

3D Structure

Properties

IUPAC Name |

8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F2N3O4/c1-14(27-18-11-16(25)10-17(26)12-18)19-8-15(24(31)28(2)3)9-20-21(30)13-22(33-23(19)20)29-4-6-32-7-5-29/h8-14,27H,4-7H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJFJIDLEAWOQJ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627494-13-6 | |

| Record name | AZD-8186 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627494136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-8186 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15029 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-8186 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIQ4OWD0RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Rac)-AZD8186: A Deep Dive into its Mechanism of Action in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (Rac)-AZD8186, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) beta (β) and delta (δ) isoforms, with a specific focus on its therapeutic potential in prostate cancer. This document synthesizes preclinical and clinical data to elucidate the molecular pathways affected by AZD8186 and its impact on tumor growth, particularly in the context of PTEN-deficient prostate malignancies.

Introduction: The PI3K/AKT/mTOR Pathway in Prostate Cancer

The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] In prostate cancer, this pathway is one of the most frequently deregulated, with genetic alterations occurring in up to 42% of primary tumors and nearly 100% of metastatic cases.[1][3]

A key negative regulator of this pathway is the tumor suppressor Phosphatase and Tensin homolog (PTEN).[2][3] Loss or mutation of the PTEN gene, a common event in prostate cancer, leads to the constitutive activation of the PI3K/AKT/mTOR pathway.[3][4] This hyperactivation is predominantly driven by the PI3Kβ isoform, making it a prime therapeutic target.[4][5][6]

This compound: A Selective PI3Kβ/δ Inhibitor

AZD8186 is a small molecule inhibitor with high potency against PI3Kβ and PI3Kδ.[7] Its selectivity for the β-isoform makes it particularly relevant for treating PTEN-deficient tumors that are dependent on this specific PI3K isoform for their growth and survival.[4][5][6]

Biochemical Profile of AZD8186

Biochemical assays have demonstrated the potent and selective inhibitory activity of AZD8186.

| Isoform | IC50 (nmol/L) |

| PI3Kβ | 4 |

| PI3Kδ | 12 |

| PI3Kα | 35 |

| PI3Kγ | 675 |

| Table 1: In vitro enzyme inhibitory activity of AZD8186 against PI3K isoforms.[7] |

Core Mechanism of Action in Prostate Cancer

The primary mechanism of action of AZD8186 in prostate cancer, especially in PTEN-null contexts, is the direct inhibition of PI3Kβ. This blockade prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of the downstream kinase AKT and subsequent suppression of the entire signaling cascade.[4][6]

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of AZD8186.

Downstream Effects of PI3Kβ Inhibition

Preclinical studies in PTEN-deficient prostate cancer cell lines have demonstrated that AZD8186 effectively suppresses the phosphorylation of key downstream effectors of AKT.

-

Inhibition of AKT Phosphorylation: AZD8186 treatment leads to a dose-dependent reduction in the phosphorylation of AKT at both Ser473 and Thr308.[6][8]

-

Suppression of Downstream Targets: Consequently, the phosphorylation of PRAS40 and the ribosomal protein S6, which are downstream of mTORC1, is also inhibited.[6]

-

Activation of FOXO3a: A critical consequence of AKT inhibition is the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a.[6][8] In the nucleus, FOXO3a promotes the expression of genes involved in apoptosis and cell cycle arrest.[6]

Preclinical Efficacy in Prostate Cancer Models

The therapeutic potential of AZD8186 has been evaluated in various preclinical models of prostate cancer, with a particular focus on those with PTEN loss.

In Vitro Activity

AZD8186 has demonstrated potent anti-proliferative activity in a panel of prostate cancer cell lines, with heightened sensitivity observed in PTEN-deficient lines.

| Cell Line | PTEN Status | GI50 (μmol/L) |

| LNCaP | Null | < 1 |

| PC3 | Null | < 1 |

| Table 2: In vitro growth inhibition (GI50) of AZD8186 in PTEN-null prostate cancer cell lines.[6] |

In Vivo Antitumor Activity

In vivo studies using xenograft models of PTEN-null prostate cancer have shown significant tumor growth inhibition with AZD8186 treatment.

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |

| PC3 | AZD8186 (25 mg/kg, twice daily) | Not explicitly stated, but significant slowing of tumor growth was observed. |

| PC3 | AZD8186 (50 mg/kg, twice daily) | Not explicitly stated, but significant slowing of tumor growth was observed. |

| HID28 | AZD8186 (50 mg/kg, twice daily) | Significant inhibition of tumor growth. |

| Table 3: In vivo efficacy of AZD8186 in PTEN-null prostate cancer xenograft models.[6] |

Experimental Protocols

Western Blot Analysis for Pathway Inhibition

-

Cell Lysis: Prostate cancer cells (e.g., LNCaP, PC3) are seeded and treated with varying concentrations of AZD8186 for a specified duration (e.g., 2 hours). Cells are then lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of AKT, PRAS40, S6, and FOXO3a.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

Caption: Workflow for Western Blot analysis of pathway inhibition.

Cell Proliferation Assay (e.g., MTS Assay)

-

Cell Seeding: Prostate cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of AZD8186.

-

Incubation: The plates are incubated for a period of 3 to 5 days.

-

MTS Reagent Addition: MTS reagent is added to each well, and the plates are incubated for 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a plate reader.

-

Data Analysis: The GI50 (the concentration of drug that causes 50% inhibition of cell growth) is calculated from the dose-response curves.[6]

In Vivo Antitumor Experiments

-

Tumor Implantation: PTEN-null prostate cancer cells (e.g., PC3) are subcutaneously implanted into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. AZD8186 is administered orally, typically twice daily.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.[6]

Clinical Development and Future Directions

A Phase I clinical trial of AZD8186 has been conducted in patients with advanced solid tumors, including castration-resistant prostate cancer (CRPC).[9][10][11] The study established an acceptable safety and tolerability profile for AZD8186, both as a monotherapy and in combination with other agents like abiraterone acetate.[9][10][11] Preliminary evidence of antitumor activity, including PSA reductions in prostate cancer patients, was observed.[9][10]

Future research will likely focus on:

-

Combination Therapies: Exploring the synergistic effects of AZD8186 with other targeted agents or standard-of-care treatments for prostate cancer, such as androgen receptor signaling inhibitors.[1][5] Preclinical data suggests that combining PI3Kβ inhibition with PI3Kα inhibition may enhance pathway suppression.[12]

-

Biomarker Development: Identifying predictive biomarkers beyond PTEN status to better select patients who are most likely to respond to AZD8186 therapy.

-

Overcoming Resistance: Investigating mechanisms of resistance to AZD8186, such as feedback activation of the androgen receptor or myc pathways, and developing strategies to overcome them.[13]

Conclusion

This compound is a promising therapeutic agent for the treatment of prostate cancer, particularly in the significant subset of tumors characterized by PTEN loss. Its selective inhibition of the PI3Kβ isoform effectively downregulates the hyperactive PI3K/AKT/mTOR signaling pathway, leading to reduced tumor cell proliferation and growth. The robust preclinical data, coupled with encouraging preliminary clinical findings, underscore the potential of AZD8186 as a valuable component of precision oncology strategies for prostate cancer. Further clinical investigation, especially in biomarker-defined patient populations and in combination regimens, is warranted to fully realize its therapeutic utility.

References

- 1. AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

(Rac)-AZD8186: A Deep Dive into PI3Kβ Isoform Selectivity and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphoinositide 3-kinase (PI3K) inhibitor, (Rac)-AZD8186, with a specific focus on its selectivity for the PI3Kβ isoform and its binding affinity. The document details the quantitative measures of its inhibitory activity, the experimental methodologies used for its characterization, and its mechanism of action within the PI3K/AKT/mTOR signaling pathway.

Core Data: Binding Affinity and Isoform Selectivity

This compound is a potent and selective inhibitor of the p110β isoform of PI3K.[1][2] Its inhibitory activity has been quantified against all four Class I PI3K isoforms, demonstrating a clear preference for PI3Kβ and PI3Kδ. The following table summarizes the half-maximal inhibitory concentration (IC50) values of AZD8186 against the different PI3K isoforms.

| PI3K Isoform | IC50 (nM) |

| PI3Kβ | 4 |

| PI3Kδ | 12 |

| PI3Kα | 35 |

| PI3Kγ | 675 |

| Data compiled from MedchemExpress.[3] |

The data clearly indicates that AZD8186 is most potent against PI3Kβ, with an IC50 of 4 nM.[3] It also shows significant activity against PI3Kδ (IC50 = 12 nM), while being considerably less potent against PI3Kα (IC50 = 35 nM) and PI3Kγ (IC50 = 675 nM).[3] This selectivity profile suggests that AZD8186 is a dual PI3Kβ/δ inhibitor with a strong preference for the β isoform. This targeted approach may offer a better therapeutic window and reduced off-target effects compared to pan-PI3K inhibitors.[1]

Mechanism of Action and Signaling Pathway

AZD8186 functions as an ATP-competitive inhibitor of PI3Kβ and PI3Kδ.[4] By binding to the kinase domain of these isoforms, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[5][6] The inhibition of this crucial step disrupts the entire PI3K/AKT/mTOR signaling cascade, a pathway fundamental for cell growth, proliferation, survival, and metabolism.[7][][9] Dysregulation of this pathway, often through the loss of the tumor suppressor PTEN, is a common feature in many cancers, making it a prime target for therapeutic intervention.[2][9]

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound on PI3Kβ.

Experimental Protocols

The determination of the binding affinity and selectivity of this compound involves a series of in vitro and cellular assays.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of AZD8186 on the enzymatic activity of purified PI3K isoforms.

Methodology: A common method is a Kinase Glo™ based enzyme activity assay.[4]

-

Reagents: Recombinant human catalytic domains of PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ are used. The substrate is PIP2, and ATP is required for the kinase reaction.

-

Procedure:

-

The kinase reaction is performed by incubating the respective PI3K isoform with PIP2 and ATP in a buffer solution.

-

Serial dilutions of AZD8186 are added to the reaction mixture to determine its inhibitory effect at various concentrations.

-

The reaction is allowed to proceed for a defined period.

-

The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based assay (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.

-

-

Data Analysis: The luminescence data is used to calculate the percentage of inhibition at each drug concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assays

Objective: To assess the inhibitory effect of AZD8186 on PI3K signaling within a cellular context.

Methodology: Western blotting is a standard technique to measure the phosphorylation status of downstream targets of PI3K, such as AKT.

-

Cell Lines: Cell lines with known genetic backgrounds, such as PTEN-deficient (e.g., MDA-MB-468, PC3) or PIK3CA-mutant cell lines, are often used.[2][3]

-

Procedure:

-

Cells are treated with varying concentrations of AZD8186 for a specific duration.

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentrations are determined to ensure equal loading.

-

Proteins are separated by size using SDS-PAGE and then transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for phosphorylated AKT (p-AKT) at key residues (e.g., Ser473 and Thr308) and total AKT.

-

Secondary antibodies conjugated to an enzyme (e.g., HRP) are then used for detection.

-

The signal is visualized using chemiluminescence, and the band intensities are quantified.

-

-

Data Analysis: The ratio of p-AKT to total AKT is calculated to determine the extent of pathway inhibition. The IC50 value for the inhibition of AKT phosphorylation is then calculated.

Caption: Experimental workflow for determining the PI3Kβ selectivity and binding affinity of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of PI3Kβ, with significant activity also against the δ isoform. Its mechanism of action through the inhibition of the PI3K/AKT/mTOR signaling pathway makes it a promising therapeutic agent, particularly for cancers with PTEN loss. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other targeted kinase inhibitors.

References

- 1. Facebook [cancer.gov]

- 2. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

(Rac)-AZD8186: A Deep Dive into Structure-Activity Relationships for a Potent PI3Kβ/δ Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the potent and selective Phosphoinositide 3-kinase (PI3K) β and δ inhibitor, (Rac)-AZD8186. Developed for the treatment of PTEN-deficient cancers, the discovery of AZD8186 involved extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. This document details the quantitative SAR data, experimental methodologies, and key signaling pathways, offering valuable insights for researchers in oncology and drug discovery.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many human cancers.[2][3] The Class I PI3K family consists of four isoforms (α, β, γ, and δ). While PI3Kα is the most frequently mutated isoform in cancer, tumors with loss of PTEN function often exhibit a dependence on the PI3Kβ isoform.[3][4] This has driven the development of isoform-selective PI3K inhibitors to maximize therapeutic efficacy while minimizing off-target toxicities.[5]

AZD8186 is a potent inhibitor of PI3Kβ with additional activity against the PI3Kδ isoform.[6] Its discovery stemmed from the optimization of a chromen-4-one scaffold, which offered improved metabolic stability and oral bioavailability compared to earlier lead compounds.[4] This guide will dissect the key structural modifications and their impact on the biological activity of this series of compounds, culminating in the identification of AZD8186 as a clinical candidate.

Structure-Activity Relationship (SAR) Studies

The development of AZD8186 involved systematic modifications of a chromen-4-one core. The SAR exploration focused on three main regions of the molecule: the C8 side chain, the C6 carboxamide, and the C2 morpholine group.

C8 Side Chain Modifications

The (1-anilino)ethyl side chain at the C8 position was found to be crucial for potent PI3Kβ inhibition. Modifications to the aniline ring demonstrated a clear SAR, with electron-withdrawing groups generally enhancing potency.

| Compound | R | PI3Kβ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |

| 1 | H | 18 | 130 | 25 | 1100 |

| 2 | 3-F | 7 | 80 | 15 | 800 |

| 3 | 3,5-diF | 4 | 35 | 12 | 675 |

| 4 | 4-F | 10 | 100 | 20 | 900 |

| 5 | 3-Cl | 6 | 75 | 14 | 750 |

| 6 | 3,5-diCl | 3 | 30 | 10 | 600 |

Data extracted from the Journal of Medicinal Chemistry, 2015, 58(2), 943-62.[4]

As shown in the table, the introduction of fluorine or chlorine atoms at the meta positions of the aniline ring led to a significant increase in PI3Kβ potency. The 3,5-difluoro substitution in compound 3 (which corresponds to the racemic mixture of AZD8186) provided an excellent balance of potency and selectivity.[4]

C6 Carboxamide Modifications

The N,N-dimethylcarboxamide at the C6 position was explored to optimize physicochemical properties and cell permeability.

| Compound | R' | PI3Kβ IC50 (nM) | Cell Proliferation (PC3) GI50 (nM) |

| 3a | N(CH3)2 | 4 | 65 |

| 3b | NHCH3 | 8 | 150 |

| 3c | N(Et)2 | 12 | 250 |

| 3d | Morpholine | 15 | 300 |

| 3e | Piperidine | 10 | 200 |

Data extracted from the Journal of Medicinal Chemistry, 2015, 58(2), 943-62.[4]

The N,N-dimethylacetamide (compound 3a ) was found to be optimal, providing a good balance of biochemical potency and cellular activity in the PTEN-deficient PC3 prostate cancer cell line.[4]

C2 Position Modifications

The morpholine group at the C2 position was identified as a key contributor to the overall properties of the molecule. While other substituents were explored, the morpholine consistently provided the best combination of potency, selectivity, and metabolic stability.

Experimental Protocols

PI3K Enzyme Assays

The inhibitory activity of the compounds against the four Class I PI3K isoforms was determined using a Kinase-Glo® Plus Luminescence Kinase Assay. The protocol is as follows:

-

Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes were used.

-

Compounds were serially diluted in DMSO and added to the assay plate.

-

The kinase reaction was initiated by the addition of ATP and the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2).

-

The reaction was allowed to proceed for 60 minutes at room temperature.

-

The amount of ATP remaining was quantified by adding Kinase-Glo® Plus reagent and measuring the resulting luminescence.

-

IC50 values were calculated from the dose-response curves.[7]

Cell Proliferation Assays

The effect of the compounds on the growth of cancer cell lines was assessed using a standard MTS assay.

-

Cells (e.g., PTEN-deficient PC3 or MDA-MB-468) were seeded in 96-well plates and allowed to adhere overnight.[3][6]

-

Compounds were added at various concentrations and the cells were incubated for 72 hours.

-

MTS reagent was added to each well and incubated for 2-4 hours.

-

The absorbance at 490 nm was measured, which is proportional to the number of viable cells.

-

GI50 values (the concentration required to inhibit cell growth by 50%) were determined from the dose-response curves.[8]

In Vivo Tumor Xenograft Models

The in vivo efficacy of lead compounds was evaluated in mouse xenograft models of human cancer.

-

Human cancer cells (e.g., PC3) were implanted subcutaneously into immunocompromised mice.

-

Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

Compounds were administered orally at specified doses and schedules.

-

Tumor volume was measured regularly using calipers.

-

At the end of the study, tumors were excised and weighed, and pharmacodynamic markers (e.g., p-Akt levels) were assessed.[7]

Signaling Pathways and Experimental Workflows

To visualize the biological context and the drug discovery process, the following diagrams are provided.

Caption: PI3K/AKT Signaling Pathway and Point of AZD8186 Inhibition.

Caption: General Workflow of a Structure-Activity Relationship (SAR) Study.

Conclusion

The discovery of AZD8186 is a testament to the power of systematic structure-activity relationship studies in modern drug discovery. Through careful optimization of the chromen-4-one scaffold, a potent and selective dual PI3Kβ/δ inhibitor with favorable drug-like properties was identified. The detailed SAR data and experimental protocols presented in this guide provide a valuable resource for scientists working on the development of novel kinase inhibitors and targeted cancer therapies. The insights gained from the AZD8186 program can inform future drug discovery efforts aimed at combating cancers with specific genetic vulnerabilities, such as PTEN deficiency.

References

- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of PI3 Kinase Inhibitors: Structure Anticancer Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

(Rac)-AZD8186: A Deep Dive into its Impact on the PI3K/AKT/mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of (Rac)-AZD8186 on the PI3K/AKT/mTOR signaling pathway. AZD8186 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) family, with particular efficacy against the p110β and p110δ isoforms.[1][2] Its activity makes it a compound of significant interest in oncology research, especially in tumors with dysregulated PI3K signaling, such as those with loss of the tumor suppressor PTEN.[2][3]

Mechanism of Action

AZD8186 is an ATP-competitive inhibitor that selectively targets the beta and delta isoforms of PI3K.[4] By inhibiting these specific isoforms, AZD8186 effectively blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[5] The subsequent decrease in AKT activity leads to the modulation of a cascade of downstream targets, including the mammalian target of rapamycin (mTOR), ultimately impacting critical cellular processes such as cell growth, proliferation, survival, and metabolism.[6][7][8]

Quantitative Analysis of AZD8186 Activity

The potency and selectivity of AZD8186 have been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of AZD8186 against PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| PI3Kβ | 4[1][2][7] |

| PI3Kδ | 12[1][2] |

| PI3Kα | 35[1][2] |

| PI3Kγ | 675[1][2] |

Table 2: Cellular Activity of AZD8186 in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Feature | Assay | IC50 / GI50 (nM) |

| MDA-MB-468 | Triple-Negative Breast Cancer | PTEN-null | pAKT (Ser473) Inhibition | 3[1] |

| MDA-MB-468 | Triple-Negative Breast Cancer | PTEN-null | Cell Proliferation (GI50) | 65[2][5] |

| JEKO | Mantle Cell Lymphoma | - | IgM-stimulated pAKT (Ser473) Inhibition | 17[1][5] |

| JEKO | Mantle Cell Lymphoma | - | IgM-stimulated Cell Growth (IC50) | 228[2][5] |

| BT474c | Breast Cancer | PIK3CA-mutant | pAKT (Ser473) Inhibition | 752[1] |

| BT474c | Breast Cancer | PIK3CA-mutant | Cell Proliferation (IC50) | 1981[2] |

| LNCaP | Prostate Cancer | PTEN-mutated | Cell Proliferation (IC50) | 100 ± 92[4] |

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of AZD8186 and the resulting feedback loops within the PI3K/AKT/mTOR pathway.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of AZD8186.

Western Blot Analysis for Pathway Inhibition

This protocol is used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with AZD8186.

1. Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., MDA-MB-468, PC3, LNCaP, HCC70) in appropriate media and conditions.[5]

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of AZD8186 (e.g., 0, 10, 100, 300, 1000, 3000 nM) for a specified time (e.g., 2 hours).[5]

2. Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT (Ser473), total AKT, p-PRAS40, p-S6, p-FOXO) overnight at 4°C.[5]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

-

Quantify band intensities using densitometry software.

Cell Proliferation Assay (e.g., MTS or CTG)

This assay measures the effect of AZD8186 on the growth and viability of cancer cell lines.

1. Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

2. Compound Treatment:

-

Treat the cells with a serial dilution of AZD8186 for a specified duration (e.g., 72 hours).

3. Viability Measurement:

-

For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.

-

For CellTiter-Glo (CTG) assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a microplate reader.

4. Data Analysis:

-

Normalize the results to vehicle-treated control cells.

-

Plot the cell viability against the log concentration of AZD8186.

-

Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value using non-linear regression analysis.[5]

Resistance Mechanisms and Future Directions

A key challenge with targeted therapies is the development of resistance. In the context of AZD8186, a notable mechanism of resistance involves the reactivation of the PI3K pathway through a feedback loop.[4][9] Inhibition of PI3Kβ can lead to the derepression of FOXO transcription factors, which in turn can upregulate the expression of receptor tyrosine kinases (RTKs).[9] This leads to the activation of the PI3Kα isoform, thereby circumventing the inhibitory effect of AZD8186 and reactivating downstream AKT signaling.[4][9]

This understanding of resistance has prompted investigations into combination therapies. Preclinical studies have shown that combining AZD8186 with PI3Kα inhibitors or mTOR inhibitors can lead to more durable inhibition of the PI3K pathway and enhanced anti-tumor activity.[4][7][10] Clinical trials have been initiated to evaluate the safety and efficacy of AZD8186 as a monotherapy and in combination with other agents, such as abiraterone acetate and the mTOR inhibitor vistusertib, in patients with advanced solid tumors.[7][10][11] Further research is warranted to identify predictive biomarkers to select patients who are most likely to benefit from AZD8186 treatment.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Facebook [cancer.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of (Rac)-AZD8186: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (Rac)-AZD8186, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms β and δ. The following sections detail the biochemical and cellular activities of AZD8186, presenting quantitative data in structured tables, providing comprehensive experimental protocols, and visualizing key pathways and workflows.

Biochemical Activity and Isoform Selectivity

This compound is a highly potent inhibitor of the PI3Kβ and PI3Kδ isoforms with significant selectivity over PI3Kα and PI3Kγ.[1][2][3][4] This selectivity is crucial for targeting specific cancer dependencies, particularly in tumors with loss of the tumor suppressor PTEN, which become reliant on PI3Kβ signaling.[4]

Table 1: Biochemical Inhibition of PI3K Isoforms by AZD8186

| PI3K Isoform | IC50 (nM) |

| PI3Kβ | 4 |

| PI3Kδ | 12 |

| PI3Kα | 35 |

| PI3Kγ | 675 |

Data compiled from multiple sources indicating the concentration of AZD8186 required to inhibit 50% of the kinase activity in biochemical assays.[1][2][3][4]

Cellular Activity

In cellular contexts, AZD8186 effectively inhibits the PI3K signaling pathway, leading to reduced phosphorylation of downstream effectors like AKT and subsequently inhibiting cell growth and proliferation. Its potency is particularly pronounced in cancer cell lines with PTEN loss.

Table 2: Cellular Inhibitory Activity of AZD8186

| Cell Line | Genetic Background | Assay Type | Endpoint | IC50 / GI50 (nM) |

| MDA-MB-468 | PTEN-null | pAKT (Ser473) Inhibition | IC50 | 3 |

| JEKO | - | IgM-stimulated pAKT (Ser473) | IC50 | 17 |

| BT474c | PIK3CA-mutant | pAKT (Ser473) Inhibition | IC50 | 752 |

| MDA-MB-468 | PTEN-null | Cell Proliferation | GI50 | 65 |

| JEKO | - | IgM-stimulated Cell Growth | IC50 | 228 |

| BT474c | PIK3CA-mutant | Cell Proliferation | IC50 | 1981 |

This table summarizes the cellular activity of AZD8186 in various cancer cell lines, demonstrating its on-target effect on the PI3K pathway and its anti-proliferative activity.[1][2][3]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

Caption: PI3K/AKT signaling pathway inhibited by this compound.

Caption: Workflow for the biochemical PI3K isoform inhibition assay.

Caption: Workflows for cellular proliferation and Western blot assays.

Experimental Protocols

PI3K Isoform Biochemical Assay (Kinase-Glo™)

This protocol outlines the procedure for determining the IC50 values of this compound against recombinant human PI3K isoforms.

Materials:

-

This compound, solubilized in DMSO

-

Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes

-

PI3K reaction buffer (e.g., 50 mM Tris pH 7.4, 0.05% CHAPS, 2.1 mM DTT, 10 mM MgCl2)

-

PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

-

ATP

-

Kinase-Glo™ Plus Luminescent Kinase Assay Kit

-

White 384-well microplates

-

Luminometer (e.g., PHERAstar plate reader)

Procedure:

-

Compound Dispensing: Create a 12-point half-log dilution series of this compound in DMSO. Dispense the compound solutions into the 384-well microplates.

-

Enzyme Addition: Add 3 µL of the appropriate PI3K isoform in Tris buffer to each well.[2] Final enzyme concentrations are approximately 20 nM for PI3Kα and PI3Kβ, 30 nM for PI3Kδ, and 45 nM for PI3Kγ.[1]

-

Pre-incubation: Cover the plate and incubate for 20 minutes at room temperature to allow the compound to bind to the enzyme.[2]

-

Reaction Initiation: Add 3 µL of a substrate solution containing PIP2 and ATP to each well to start the enzymatic reaction.[2] Final concentrations in the assay are typically 80 µM for PIP2 and 8 µM for ATP.[1]

-

Enzyme Reaction: Incubate the plate for 80 minutes at room temperature.[2]

-

Reaction Termination and Detection: Add Kinase-Glo™ detection solution to stop the reaction.[2]

-

Signal Development: Cover the plate and incubate for 30 minutes at room temperature to stabilize the luminescent signal.[1][2]

-

Data Acquisition: Read the luminescence signal using a plate reader.[1]

-

Data Analysis: Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic curve.

Cell Proliferation Assay (MTS)

This protocol is used to determine the effect of this compound on the growth of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468, BT474c, JEKO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FCS and 2 mM glutamine)

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear, flat-bottom tissue culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth over the 72-hour assay period. Incubate overnight at 37°C in a 5% CO2 incubator.[1]

-

Compound Treatment: Treat the cells with a dilution series of this compound (e.g., from 0.003 µM to 30 µM) for 72 hours.[1]

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol (typically 10-20 µL per 100 µL of media).[1]

-

Incubation: Incubate the plates for 2-4 hours at 37°C until a color change is apparent.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Determine the concentration of AZD8186 that causes 50% growth inhibition (GI50) by comparing the absorbance of treated cells to untreated control cells.

Western Blot for pAKT (Ser473) Inhibition

This protocol is used to measure the inhibition of AKT phosphorylation at Serine 473 in cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL reagent. Capture the chemiluminescent signal with an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of pAKT to total AKT to determine the extent of inhibition.

References

(Rac)-AZD8186: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-AZD8186 is a potent and selective small molecule inhibitor of the β and δ isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[3][4] Loss of the tumor suppressor phosphatase and tensin homolog (PTEN) leads to hyperactivation of the PI3K pathway, particularly through the PI3Kβ isoform, making it a key therapeutic target.[5] AZD8186 has shown significant activity in preclinical models of PTEN-deficient tumors and has been evaluated in clinical trials for various advanced solid tumors.[5][6][7] This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways and workflows.

Pharmacodynamics

The pharmacodynamic activity of AZD8186 is characterized by its selective inhibition of PI3Kβ and PI3Kδ, leading to the suppression of downstream signaling and inhibition of tumor cell growth.

Enzymatic and Cellular Potency

AZD8186 demonstrates high potency against its primary targets, PI3Kβ and PI3Kδ, with selectivity over other PI3K isoforms. This translates to effective inhibition of downstream signaling pathways and cellular proliferation, particularly in cancer cell lines with PTEN deficiency.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | PI3Kβ | 4 nM | [1][2][8] |

| PI3Kδ | 12 nM | [1][2][8] | |

| PI3Kα | 35 nM | [1][8] | |

| PI3Kγ | 675 nM | [1][8] | |

| pAKT (Ser473) Inhibition IC50 | MDA-MB-468 (PTEN-null) | 3 nM | [1] |

| JEKO (IgM-stimulated) | 17 nM | [1] | |

| BT474c (PIK3CA-mutant) | 752 nM | [1] | |

| Growth Inhibition GI50 | MDA-MB-468 (PTEN-null) | 65 nM | [1] |

| JEKO (IgM-stimulated) | 228 nM | [1] | |

| BT474c (PIK3CA-mutant) | 1.981 µM | [1] | |

| PTEN-deficient cell lines | <1 µM | [2][5] |

Signaling Pathway Inhibition

AZD8186 effectively suppresses the PI3K/AKT/mTOR signaling cascade in sensitive cancer cells. This is evidenced by a reduction in the phosphorylation of key downstream effectors such as AKT and S6 ribosomal protein.

Caption: this compound inhibits PI3Kβ/δ, blocking the PI3K/AKT/mTOR pathway.

In Vivo Antitumor Activity

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of AZD8186, particularly in tumors with PTEN loss. The antitumor activity is dose-dependent.

| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Mouse Xenograft | 786-O (PTEN-null renal) | 12.5-50 mg/kg, BID | Dose-dependent | [9][10] |

| Mouse Xenograft | PC3 (PTEN-deficient prostate) | 100 mg/kg, PO | Significant | [2] |

| Mouse Xenograft | PC3 (PTEN-deficient prostate) | 30 mg/kg with ABT | Increased efficacy | [11] |

| Mouse Xenograft | HCC70 (PTEN-null breast) | 25 mg/kg, BID for 7 days | Suppression of pAKT | [9] |

Pharmacokinetics

The pharmacokinetic profile of AZD8186 has been characterized in both preclinical models and human clinical trials.

Human Pharmacokinetics (Phase I Study)

A Phase I clinical trial in patients with advanced solid tumors provided key pharmacokinetic parameters for AZD8186. The pharmacokinetics were found to be dose-proportional.[3][12][13]

| Parameter | Value | Reference |

| Half-life (single dose) | 2.1 - 6.2 hours (geometric mean) | [14] |

| Dose Proportionality | Observed | [3][12][13] |

| Drug-Drug Interaction | No significant interaction with abiraterone acetate | [3] |

Clinical Dosing Regimens

In Phase I and Ib/II studies, various oral dosing schedules for AZD8186 have been evaluated, both as a monotherapy and in combination with other agents.

| Study Phase | Dosing Regimen | Combination Agent | Reference |

| Phase I | 30-360 mg, BID (5 days on, 2 days off) | Monotherapy | [3] |

| Phase I | 60 mg, BID (5 days on, 2 days off) | Monotherapy | [3][12][13] |

| Phase I | 120 mg, BID (continuous and 5:2) | Monotherapy | [3][12][13] |

| Phase Ib/II | 60 or 120 mg, BID (5 days on, 2 days off) | Paclitaxel | [15] |

| Phase I | 60 or 120 mg, BID (5:2 schedule) | Abiraterone acetate | [3] |

| Phase I | 60 mg, BID (5 days on, 2 days off) | Docetaxel | [6] |

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the pharmacokinetics and pharmacodynamics of this compound.

PI3K Enzyme Inhibition Assay (Kinase-Glo® Based)

This assay evaluates the in vitro inhibition of recombinant PI3K isoforms by AZD8186.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azd-8186 | C24H25F2N3O4 | CID 52913813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase I study of AZD8186 in combination with docetaxel in patients with PTEN-mutated or PIK3CB-mutated advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AZD8186 First Time In Patient Ascending Dose Study [astrazenecaclinicaltrials.com]

- 8. medkoo.com [medkoo.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 15. academic.oup.com [academic.oup.com]

Cellular Targets of (Rac)-AZD8186 in Breast Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-AZD8186 is a potent and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms PI3Kβ and PI3Kδ. In breast cancer, particularly in cell lines with loss of the tumor suppressor phosphatase and tensin homolog (PTEN), AZD8186 has demonstrated significant anti-proliferative and pro-apoptotic effects. This technical guide provides an in-depth overview of the cellular targets of AZD8186 in breast cancer cell lines, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for the investigation of its effects.

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in the pathogenesis of breast cancer, often driven by mutations in the PIK3CA gene or loss of PTEN function[1]. The dependence of PTEN-deficient tumors on the PI3Kβ isoform makes it a compelling therapeutic target[2][3]. AZD8186 is a small molecule inhibitor that selectively targets PI3Kβ and PI3Kδ, with an IC50 of 4 nM and 12 nM, respectively, showing significant selectivity over PI3Kα (IC50 = 35 nM) and PI3Kγ (IC50 = 675 nM)[4]. This targeted inhibition disrupts the aberrant signaling cascade, leading to reduced tumor cell proliferation and survival. This guide will explore the key cellular and molecular consequences of AZD8186 treatment in breast cancer cell lines.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

AZD8186 exerts its anti-cancer effects by directly inhibiting the kinase activity of PI3Kβ and PI3Kδ. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.

The subsequent inhibition of AKT phosphorylation has several downstream consequences:

-

Inhibition of Cell Proliferation: Downregulation of AKT activity leads to the dephosphorylation and activation of the forkhead box O3 (FOXO3a) transcription factor. Activated FOXO3a translocates to the nucleus, where it upregulates the expression of genes involved in cell cycle arrest and apoptosis[5].

-

Induction of Apoptosis: Reduced AKT signaling also impacts other pro-survival proteins, contributing to the induction of programmed cell death.

-

Metabolic Reprogramming: Inhibition of the PI3K pathway by AZD8186 has been shown to regulate key metabolic pathways in PTEN-null tumors[6].

Caption: Workflow for the MTS cell viability assay.

Western Blot Analysis

This protocol is used to assess the effect of AZD8186 on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.

Materials:

-

Breast cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K, anti-total S6K, anti-p-PRAS40, anti-total PRAS40, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and treat with the desired concentrations of AZD8186 (e.g., 250 nM) for the specified time (e.g., 2, 24, 48 hours).

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using appropriate software and normalize to a loading control.

Immunofluorescence for FOXO3a Nuclear Translocation

This protocol is used to visualize and quantify the subcellular localization of FOXO3a following AZD8186 treatment.

Materials:

-

Breast cancer cell lines

-

This compound

-

Glass coverslips in a 24-well plate

-

4% paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody (anti-FOXO3a)

-

Alexa Fluor-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with AZD8186 (e.g., 0.1 and 0.5 µM) for a specified time (e.g., 2 hours).

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with blocking solution for 1 hour at room temperature.

-

Incubate with the primary anti-FOXO3a antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio in a sufficient number of cells using image analysis software (e.g., ImageJ).

Conclusion

This compound is a promising therapeutic agent for breast cancers with a dysregulated PI3K/AKT/mTOR pathway, particularly those with PTEN loss. Its selective inhibition of PI3Kβ and PI3Kδ leads to the effective suppression of downstream signaling, resulting in reduced cell proliferation and increased apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation of AZD8186 and other PI3K inhibitors in the context of breast cancer research and drug development. Further studies are warranted to explore potential resistance mechanisms and to identify predictive biomarkers to guide the clinical application of this targeted therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. broadpharm.com [broadpharm.com]

Understanding the Enantiomeric Specificity of AZD8186: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD8186 is a potent and selective inhibitor of the β and δ isoforms of phosphoinositide 3-kinase (PI3K), with significant therapeutic potential in the treatment of cancers characterized by PTEN deficiency. This technical guide provides an in-depth analysis of AZD8186, focusing on its nature as a single enantiomer and the implications for its pharmacological activity. All available data indicates that AZD8186 is the (R)-enantiomer of its chemical structure, developed and studied as an enantiomerically pure compound. Information regarding the synthesis or biological activity of the corresponding (S)-enantiomer is not publicly available. This guide will therefore focus on the well-documented properties of the active (R)-enantiomer, AZD8186.

Introduction to AZD8186 and Stereochemistry

AZD8186 is chemically defined as (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide[1]. The designation "(R)" specifies the absolute configuration of the chiral center at the ethylamino side chain. In drug development, isolating a single enantiomer is a critical step, as different enantiomers of a chiral drug can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles. The development of AZD8186 as a single enantiomer underscores a commitment to precision targeting and minimizing potential off-target effects that could arise from a racemic mixture.

Quantitative Data on AZD8186 Activity

The following tables summarize the key quantitative data for AZD8186, the (R)-enantiomer.

Table 1: In Vitro Kinase Inhibition Profile of AZD8186

| Kinase Isoform | IC50 (nmol/L) - Biochemical Assay | IC50 (nmol/L) - Cellular Assay | Cell Line |

| PI3Kβ | 4[2][3][4][5] | 3[3][6] | MDA-MB-468 (PTEN-null) |

| PI3Kδ | 12[2][3][4][5] | 17[3][6] | JEKO (IgM-stimulated) |

| PI3Kα | 35[2][3][4][5] | 752[3][6] | BT474c (PIK3CA-mutant) |

| PI3Kγ | 675[2][3][4][5] | Not Reported |

Table 2: Cellular Proliferation and Pathway Inhibition by AZD8186

| Cell Line | Genetic Background | Assay Type | GI50/IC50 (nmol/L) |

| MDA-MB-468 | PTEN-deficient | Proliferation (GI50) | 65[2][3] |

| JEKO | IgM-stimulated | Proliferation (IC50) | 228[2][3] |

| LNCaP | PTEN-mutated | Proliferation (IC50) | 100 ± 92[7] |

| BT474c | PIK3CA-mutant | Proliferation (IC50) | 1981[3] |

| LNCaP | PTEN-mutated | pAkt Inhibition | <10 - 300[2] |

| PC3 | PTEN-null | pAkt Inhibition | <10 - 300[2] |

| MDA-MB-468 | PTEN-deficient | pAkt Inhibition | <10 - 300[2] |

| HCC70 | PTEN-deficient | pAkt Inhibition | <10 - 300[2] |

Signaling Pathway of PI3Kβ and Mechanism of Action of AZD8186

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[8] In cancers with loss of the tumor suppressor PTEN, this pathway is often constitutively active, primarily through the PI3Kβ isoform.[9] AZD8186 selectively inhibits PI3Kβ, thereby blocking the downstream signaling and leading to decreased tumor cell proliferation and survival.[8]

Caption: PI3Kβ signaling pathway and the inhibitory action of AZD8186.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of AZD8186.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of AZD8186 on the enzymatic activity of purified PI3K isoforms.

Objective: To determine the IC50 of AZD8186 against different PI3K isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Purified recombinant PI3K isoforms (α, β, δ, γ) are used. The substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a lipid vesicle solution.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing the PI3K enzyme, lipid vesicles with PIP2, and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Inhibitor Addition: A range of concentrations of AZD8186 is added to the reaction mixture.

-

Incubation: The reaction is incubated at room temperature to allow for the phosphorylation of PIP2 to phosphatidylinositol-3,4,5-trisphosphate (PIP3).

-

Reaction Termination and Detection: The reaction is stopped, and the amount of radiolabeled PIP3 produced is quantified using techniques such as scintillation counting or filter-binding assays.

-

Data Analysis: The percentage of inhibition at each AZD8186 concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Western Blot Analysis for Pathway Inhibition

This technique is used to assess the effect of AZD8186 on the phosphorylation status of key downstream proteins in the PI3K pathway within cancer cells.

Objective: To measure the inhibition of Akt phosphorylation (a downstream marker of PI3K activity) in cells treated with AZD8186.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-468, PC3) are cultured to a suitable confluency and then treated with various concentrations of AZD8186 for a specified duration.

-

Cell Lysis: After treatment, cells are washed and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added to visualize the protein bands.

-

Data Analysis: The intensity of the p-Akt and total Akt bands is quantified using densitometry. The ratio of p-Akt to total Akt is calculated to determine the extent of pathway inhibition.

Cell Proliferation Assay

This assay measures the effect of AZD8186 on the growth of cancer cell lines.

Objective: To determine the concentration of AZD8186 that inhibits cell growth by 50% (GI50).

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a low density.

-

Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of AZD8186.

-

Incubation: The plates are incubated for a period of several days (typically 3-5 days) to allow for cell proliferation.

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo). The signal is proportional to the number of viable cells.

-

Data Analysis: The results are normalized to untreated control cells, and the GI50 value is calculated by fitting the data to a dose-response curve.

Enantiomeric Purity and its Importance

The clinical development of AZD8186 as the (R)-enantiomer highlights the importance of stereochemistry in modern drug design. One source indicates an optical purity of 99% enantiomeric excess (e.e.) for the compound used in studies[6].

Caption: Logical relationship between a racemic mixture and its constituent enantiomers.

The rationale for developing a single enantiomer includes:

-

Increased Potency and Selectivity: Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or less active.

-

Improved Therapeutic Index: The distomer can sometimes contribute to side effects or off-target toxicity. Its removal can lead to a safer drug profile.

-

Simplified Pharmacokinetics: The two enantiomers can have different rates of absorption, distribution, metabolism, and excretion. Using a single enantiomer results in a more predictable pharmacokinetic profile.

While there is no publicly available data on the (S)-enantiomer of AZD8186, it is a standard practice in drug discovery to synthesize and test both enantiomers to confirm that the desired activity resides in one and to understand the full pharmacological profile of the chiral compound.

Conclusion

AZD8186 is the (R)-enantiomer of a potent and selective PI3Kβ/δ inhibitor. The available preclinical and clinical data demonstrate its ability to effectively inhibit the PI3K pathway in cancer cells, particularly those with PTEN loss. The development of AZD8186 as an enantiomerically pure compound is a testament to the precision of modern drug design, aiming to maximize therapeutic efficacy while minimizing potential adverse effects. Further research into the synthesis and activity of the (S)-enantiomer would provide a more complete understanding of the structure-activity relationship of this important class of inhibitors. However, based on the current body of literature, the therapeutic potential of this chemical entity is embodied in the (R)-enantiomer, AZD8186.

References

- 1. Azd-8186 | C24H25F2N3O4 | CID 52913813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. AZD8186 |CAS:1627494-13-6 Probechem Biochemicals [probechem.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (Rac)-AZD8186 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-AZD8186 is a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ) and delta (PI3Kδ) isoforms.[1][2] It plays a crucial role in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, contributing to tumor cell growth, proliferation, and survival.[3][4] AZD8186 has shown significant anti-tumor activity, particularly in cancers with loss of the tumor suppressor PTEN, where the PI3Kβ isoform is a key driver of tumor progression.[1][5][6] These application notes provide a comprehensive guide for the use of this compound in cell culture experiments.

Mechanism of Action

AZD8186 selectively inhibits the catalytic activity of PI3Kβ and PI3Kδ.[2] In the context of PTEN-deficient tumors, the loss of PTEN function leads to an overactivation of the PI3K/AKT pathway, which becomes highly dependent on the PI3Kβ isoform.[1][5] By inhibiting PI3Kβ, AZD8186 effectively blocks the phosphorylation of AKT, a key downstream effector, leading to the inhibition of cell proliferation and induction of apoptosis in sensitive cancer cell lines.[1][3]

Signaling Pathway

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by AZD8186. Loss of PTEN function leads to an accumulation of PIP3, resulting in the constitutive activation of this pathway.

Quantitative Data

The following tables summarize the in vitro efficacy of AZD8186 across various cancer cell lines.

Table 1: IC50 Values of AZD8186 for PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| PI3Kβ | 4 |

| PI3Kδ | 12 |

| PI3Kα | 35 |

| PI3Kγ | 675 |

| Data sourced from MedchemExpress.[2] |

Table 2: Cellular Activity of AZD8186 in Cancer Cell Lines

| Cell Line | Cancer Type | PTEN Status | Assay Type | Endpoint | Value (nM) |

| MDA-MB-468 | Triple-Negative Breast Cancer | Null | p-AKT (Ser473) Inhibition | IC50 | 3 |

| MDA-MB-468 | Triple-Negative Breast Cancer | Null | Proliferation | GI50 | 65 |

| JEKO | Mantle Cell Lymphoma | N/A | IgM-stimulated Growth | IC50 | 228 |

| BT474c | Breast Cancer | Wild-Type | Growth Inhibition | IC50 | 1981 |

| HCC70 | Triple-Negative Breast Cancer | Null | N/A | N/A | N/A |

| PC3 | Prostate Cancer | Null | N/A | N/A | N/A |

| Data compiled from multiple sources.[2][5] |

Experimental Protocols

The following are generalized protocols for common cell culture experiments involving AZD8186. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

General Experimental Workflow

Protocol 1: Cell Proliferation Assay (e.g., MTS or SRB)

-

Cell Seeding:

-

Culture cells of interest (e.g., MDA-MB-468 for PTEN-null, BT474c for PTEN-wild-type) in appropriate media and conditions.

-

Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

-

Preparation of AZD8186:

-

Prepare a stock solution of AZD8186 in DMSO (e.g., 10 mM). Store at -80°C for long-term storage or -20°C for short-term.[2]

-

On the day of the experiment, prepare serial dilutions of AZD8186 in culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the GI50.

-

-

Treatment:

-

Remove the old medium from the 96-well plates and add the medium containing the different concentrations of AZD8186. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

-

Incubation:

-

Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[7]

-

-

Cell Viability Measurement:

-

After incubation, perform a cell viability assay such as MTS or Sulforhodamine B (SRB) staining according to the manufacturer's instructions.[7]

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

Normalize the data to the vehicle-treated control cells and plot a dose-response curve to calculate the GI50 value (the concentration of the drug that causes 50% inhibition of cell growth).

-

Protocol 2: Western Blot Analysis for Pathway Modulation

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with AZD8186 at various concentrations (e.g., 250 nM) or for different time points.[8]

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-PRAS40) overnight at 4°C.[5]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

Analyze the band intensities to determine the effect of AZD8186 on the phosphorylation status of key signaling proteins.

-

Troubleshooting and Considerations

-

Solubility: AZD8186 is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.

-

Cell Line Sensitivity: The sensitivity of cell lines to AZD8186 is strongly correlated with their PTEN status.[1] PTEN-deficient or mutant cell lines are generally more sensitive.

-

Combination Therapies: AZD8186 has shown synergistic effects when combined with other chemotherapeutic agents like docetaxel or paclitaxel.[1][6][7] When designing combination studies, it is important to determine the optimal concentrations and scheduling of each drug.

-

In Vivo Studies: For in vivo experiments, AZD8186 can be formulated in 0.5% HPMC/0.1% Tween 80.[9] Dosing schedules may vary, and co-administration with a CYP450 inhibitor like ABT can increase exposure.[2][8]

Conclusion

This compound is a valuable tool for investigating the role of the PI3Kβ/δ pathway in cancer, particularly in PTEN-deficient models. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to explore the therapeutic potential of this targeted inhibitor. Adherence to careful experimental design and optimization will ensure reliable and reproducible results.

References

- 1. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. azd8186 - My Cancer Genome [mycancergenome.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A phase I study of AZD8186 in combination with docetaxel in patients with PTEN-mutated or PIK3CB-mutated advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for (Rac)-AZD8186 In Vivo Studies

Introduction